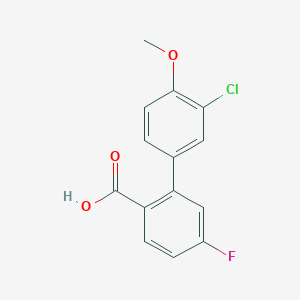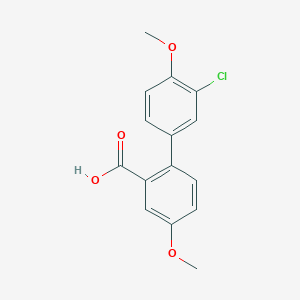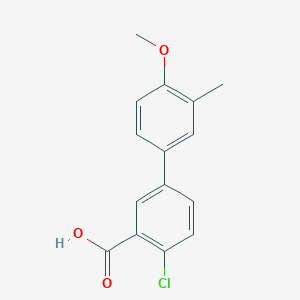
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, or 5-FMCB, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a melting point of 155-157°C and a molecular weight of 246.7 g/mol. 5-FMCB is a member of the class of compounds known as fluorinated benzoic acids, which have been studied for their potential applications in medicine, biochemistry, and other scientific fields.
Aplicaciones Científicas De Investigación
5-FMCB has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of other compounds, such as the anticancer agent 5-fluorouracil. In addition, 5-FMCB has been used in the synthesis of polymers and other materials, such as polyurethanes and polyesters.
Mecanismo De Acción
5-FMCB has been studied for its potential mechanism of action. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is thought that by inhibiting the activity of this enzyme, 5-FMCB may reduce inflammation and pain.
Biochemical and Physiological Effects
5-FMCB has been studied for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 5-FMCB has been found to reduce inflammation and pain. It has also been found to have anti-oxidant, anti-cancer, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-FMCB in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. In addition, it is soluble in a variety of solvents, which makes it easy to work with in the laboratory.
However, there are some limitations to the use of 5-FMCB in laboratory experiments. It is a relatively toxic compound, and its toxicity can vary depending on the concentration used. In addition, it can be difficult to handle and store, as it is sensitive to light and air.
Direcciones Futuras
The potential applications of 5-FMCB are still being explored. Further research is needed to determine its potential as an anti-inflammatory, anti-oxidant, and anti-bacterial agent. In addition, more research is needed to understand its mechanism of action and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, such as cancer and inflammatory diseases.
Métodos De Síntesis
5-FMCB is typically synthesized through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as benzene, in the presence of a catalyst. The alkyl halide is reacted with the aromatic compound to form a new carbon-carbon bond, which results in the formation of 5-FMCB. This reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at temperatures ranging from room temperature to reflux.
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)15)10-4-3-9(16)7-11(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBWTMAORIXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681272 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178435-57-8 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














